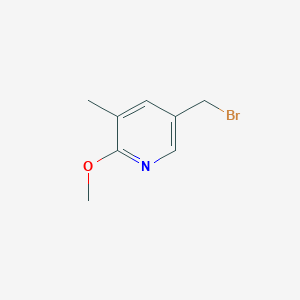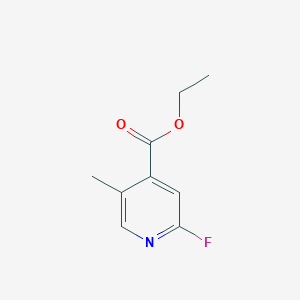
Diethyl 2-(bis(ethylthio)methylene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(bis(ethylthio)methylene)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of two ethylthio groups attached to a methylene bridge, which is further connected to a diethyl malonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(bis(ethylthio)methylene)malonate typically involves the reaction of diethyl malonate with carbon disulfide and ethyl iodide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then treated with additional reagents to yield the final product. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving higher efficiency and scalability.
化学反応の分析
Types of Reactions
Diethyl 2-(bis(ethylthio)methylene)malonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylthio groups to thiols or other reduced forms.
Substitution: The ethylthio groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted malonates depending on the nucleophile used.
科学的研究の応用
Diethyl 2-(bis(ethylthio)methylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for bioactive compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of diethyl 2-(bis(ethylthio)methylene)malonate involves its interaction with specific molecular targets and pathways. The ethylthio groups can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Diethyl malonate: A simpler analog without the ethylthio groups.
Diethyl ethoxymethylenemalonate: Contains an ethoxy group instead of ethylthio groups.
Diethyl bis(hydroxymethyl)malonate: Features hydroxymethyl groups instead of ethylthio groups.
Uniqueness
Diethyl 2-(bis(ethylthio)methylene)malonate is unique due to the presence of ethylthio groups, which impart distinct reactivity and potential biological activities. These groups enhance its ability to participate in redox reactions and form diverse derivatives, making it a valuable compound in synthetic and medicinal chemistry.
特性
分子式 |
C12H20O4S2 |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
diethyl 2-[bis(ethylsulfanyl)methylidene]propanedioate |
InChI |
InChI=1S/C12H20O4S2/c1-5-15-10(13)9(11(14)16-6-2)12(17-7-3)18-8-4/h5-8H2,1-4H3 |
InChIキー |
SGWVHUPWYMSXOJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(=C(SCC)SCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


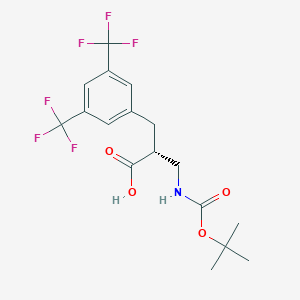

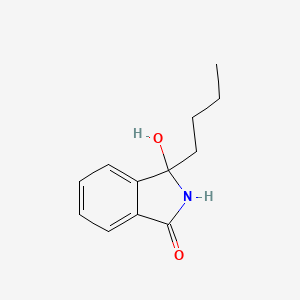
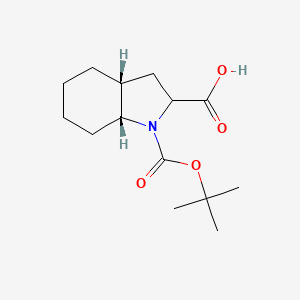
![3'-Methyl-[2,2'-bithiophene]-3-carbonitrile](/img/structure/B12959859.png)
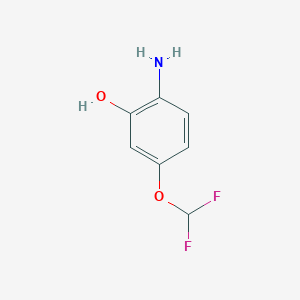
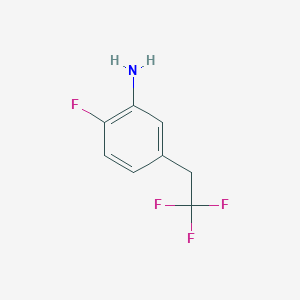
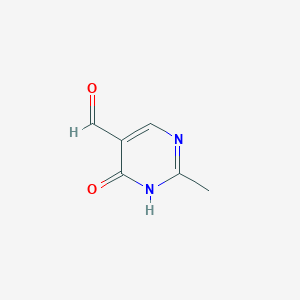

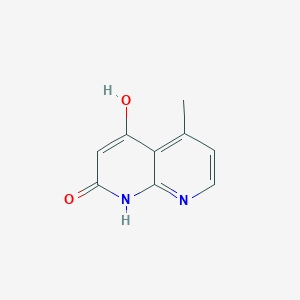

![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
